Tert-butyl 4-(3,3-difluoroazetidin-2-yl)piperidine-1-carboxylate
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Overview
Description
Tert-butyl 4-(3,3-difluoroazetidin-2-yl)piperidine-1-carboxylate: is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a piperidine ring substituted with a difluoroazetidine moiety and a tert-butyl ester group. Its unique structure makes it a valuable intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(3,3-difluoroazetidin-2-yl)piperidine-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of tert-butyl 4-hydroxypiperidine-1-carboxylate with a difluoroazetidine derivative under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a suitable solvent, like tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(3,3-difluoroazetidin-2-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The difluoroazetidine moiety can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Hydrolysis: The ester group can be hydrolyzed to produce the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Hydrolysis: Acidic or basic conditions, using reagents like hydrochloric acid (HCl) or sodium hydroxide (NaOH), facilitate hydrolysis.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield a variety of substituted piperidine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
Tert-butyl 4-(3,3-difluoroazetidin-2-yl)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 4-(3,3-difluoroazetidin-2-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The difluoroazetidine moiety can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, making the compound a valuable tool in the study of biological systems .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate: This compound is similar in structure but contains a boronate ester group instead of a difluoroazetidine moiety.
Tert-butyl 4-(1H-benzimidazol-2-yl)piperidine-1-carboxylate: This compound features a benzimidazole ring in place of the difluoroazetidine moiety.
Uniqueness
The presence of the difluoroazetidine moiety in tert-butyl 4-(3,3-difluoroazetidin-2-yl)piperidine-1-carboxylate imparts unique chemical properties, such as increased stability and reactivity towards nucleophiles. This makes it distinct from other similar compounds and valuable in specific applications.
Biological Activity
Tert-butyl 4-(3,3-difluoroazetidin-2-yl)piperidine-1-carboxylate is a synthetic compound that has gained attention in medicinal chemistry due to its unique structural features and potential biological activities. Its molecular formula is C13H22F2N2O2, with a molecular weight of approximately 276.32 g/mol. This compound is characterized by the presence of a tert-butyl group, a piperidine ring, and a difluoroazetidinyl substituent, which are believed to enhance its affinity for various biological targets.
The biological activity of this compound is primarily linked to its interaction with specific enzymes and receptors. The difluoroazetidinyl moiety is thought to enhance the compound's binding affinity, potentially modulating the activity of neurotransmission and metabolic processes.
Interaction with Biological Targets
Preliminary studies suggest that this compound may exhibit properties relevant to central nervous system (CNS) disorders. It is believed to interact with receptors involved in neurotransmission, although specific receptor targets remain to be fully elucidated .
Comparative Analysis
To understand the unique biological activities of this compound, it can be compared with similar compounds. The following table summarizes key differences:
Compound Name | Structure Type | Unique Features |
---|---|---|
4-(3,3-Difluoroazetidin-1-yl)piperidine | Piperidine | Lacks tert-butyl ester; different solubility properties |
4-(3,3-Difluoroazetidin-1-yl)morpholine | Morpholine | Different ring structure affects reactivity and binding |
4-(3,3-Difluoroazetidin-1-yl)pyrrolidine | Pyrrolidine | Exhibits distinct biological activities due to ring size |
Tert-butyl 4-(piperidin-4-ylmethyl)piperazine | Piperazine | Different nitrogen arrangement alters pharmacokinetics |
This comparison highlights how the structural features of this compound may contribute to its distinct biological activities and therapeutic applications.
Case Studies and Research Findings
Recent studies have focused on the synthesis and biological evaluation of this compound. For instance, one study reported that the synthesis involves multi-step procedures leading to high yields of the final product . In vitro assays have indicated that compounds with similar structures exhibit significant activity against certain targets related to CNS disorders.
Example Case Study
In a study investigating multifunctional ligands targeting proteins involved in neurodegenerative diseases, compounds similar to this compound showed promising results in modulating acetylcholinesterase activity and inhibiting amyloid-beta aggregation . These findings suggest potential applications in Alzheimer's disease therapy.
Properties
Molecular Formula |
C13H22F2N2O2 |
---|---|
Molecular Weight |
276.32 g/mol |
IUPAC Name |
tert-butyl 4-(3,3-difluoroazetidin-2-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C13H22F2N2O2/c1-12(2,3)19-11(18)17-6-4-9(5-7-17)10-13(14,15)8-16-10/h9-10,16H,4-8H2,1-3H3 |
InChI Key |
FGXRVCNRHWBTRG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2C(CN2)(F)F |
Origin of Product |
United States |
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